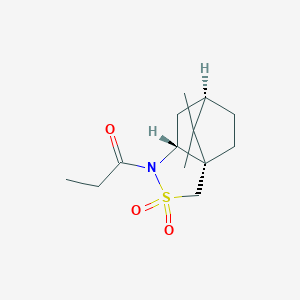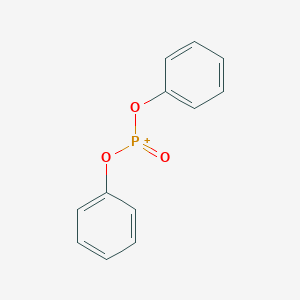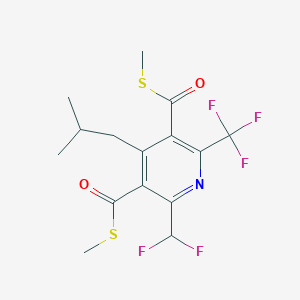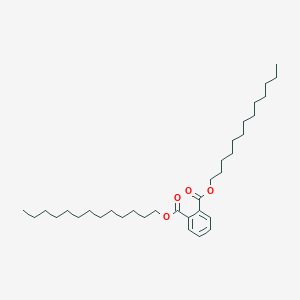
(R)-(+)-1-Benzyloxy-butane-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-1-Benzyloxy-butane-2-OL is a chiral organic compound with the molecular formula C11H16O2. It is an enantiomerically pure alcohol that features a benzyloxy group attached to a butane backbone. This compound is of significant interest in organic synthesis and pharmaceutical research due to its stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-1-Benzyloxy-butane-2-OL typically involves the enantioselective reduction of the corresponding ketone, ®-1-benzyloxy-2-butanone. This reduction can be achieved using chiral catalysts or reagents such as borane complexes or oxazaborolidine catalysts under controlled conditions to ensure high enantiomeric purity.
Industrial Production Methods: On an industrial scale, the production of ®-(+)-1-Benzyloxy-butane-2-OL may involve the use of biocatalysts or enzymes to achieve the desired stereoselectivity. Enzymatic reduction using alcohol dehydrogenases or ketoreductases is a common approach, providing a green and efficient method for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-1-Benzyloxy-butane-2-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
- Oxidation yields aldehydes or carboxylic acids.
- Reduction yields alkanes.
- Substitution yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-(+)-1-Benzyloxy-butane-2-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a substrate in enzymatic studies to understand stereoselective reactions.
Medicine: It is investigated for its potential use in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of ®-(+)-1-Benzyloxy-butane-2-OL involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, the compound may act as a substrate, undergoing stereoselective transformations catalyzed by enzymes. The benzyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
- (S)-(-)-1-Benzyloxy-butane-2-OL
- 1-Benzyloxy-butane-2-one
- 1-Benzyloxy-butane-2,3-diol
Comparison: ®-(+)-1-Benzyloxy-butane-2-OL is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its enantiomer, (S)-(-)-1-Benzyloxy-butane-2-OL, the ®-enantiomer may exhibit different biological activity and interaction with chiral environments. The presence of the benzyloxy group also differentiates it from other butane derivatives, providing unique chemical properties and applications.
Properties
IUPAC Name |
(2R)-1-phenylmethoxybutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXMTHJYVSJGZ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474802 |
Source


|
| Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167354-12-3 |
Source


|
| Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
![2-Methylbenzo[d]thiazole-7-carbaldehyde](/img/structure/B166079.png)








